molecular formula C15H14ClNO2 B020752 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide CAS No. 41859-57-8

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide

Cat. No. B020752
CAS RN: 41859-57-8
M. Wt: 275.73 g/mol
InChI Key: ZTLWJYCDAXUIBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzamide derivatives are synthesized through various methods, including condensation reactions of aniline derivatives with benzoyl chloride in aqueous media, or by reacting hydroxyaniline with different alkyl halides under reflux conditions in the presence of Na-ethoxide and ethanol as solvents (Abbasi et al., 2014). These methods provide a foundation for synthesizing 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, suggesting that similar procedures could be applied with specific substitutions to achieve the target compound.

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including chloro-substituted compounds, has been analyzed using X-ray diffraction and various spectroscopic methods, such as NMR and IR spectra. These studies reveal configurations and intramolecular interactions, such as hydrogen bonding, that significantly influence the compound's stability and reactivity (Kara et al., 2013). For 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, such analyses would likely highlight the impact of the chloro and hydroxy substituents on the compound's overall structure and electronic properties.

Chemical Reactions and Properties

The chemical reactivity and properties of benzamide derivatives can be significantly influenced by substituents on the benzene ring. For instance, the introduction of chloro and hydroxy groups can affect the compound's electronic characteristics, influencing its reactivity towards nucleophilic and electrophilic agents. Studies on similar compounds reveal that such substituents can enhance the compound's ability to form hydrogen bonds and interact with biological targets, suggesting potential utility in medicinal chemistry (Tamiz et al., 1998).

Physical Properties Analysis

The physical properties of benzamide derivatives, including melting points, solubility, and crystallinity, can vary widely depending on the nature and position of substituents on the aromatic ring. For example, different polymorphs of a related compound exhibited distinct thermal behaviors, with variations in melting points and stability under thermal analysis, highlighting the influence of molecular structure on physical properties (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are crucial for understanding the behavior of benzamide derivatives in chemical syntheses and potential applications. The presence of electron-donating or withdrawing groups, such as hydroxy or chloro substituents, can alter the electronic density of the benzamide core, affecting its interaction with other molecules. Computational studies and experimental evaluations can provide insights into these properties, aiding in the development of new compounds with desired reactivities (Demir et al., 2015).

Scientific Research Applications

  • Anticandidal Activity : This compound can be converted into onychine, an alkaloid with anticandidal activity (Rebstock et al., 2004).

  • Gastric Emptying and 5-HT4 Receptor Activation : A derivative, 4-amino-5-chloro-2-methoxy-N-(1-ethyl-2-hydroxymethyl-4-pyrrolidinyl)benzamide, has potential applications in gastric emptying and activating the 5-HT4 receptor (Yanagi et al., 1999).

  • Anti-Tubercular Activity : Certain derivatives have shown promising anti-tubercular activity against Mycobacterium tuberculosis (Nimbalkar et al., 2018).

  • Antitumor Agent : 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide is identified as a promising antitumor agent with in vitro and in vivo activity (Santos et al., 2013).

  • Potent Gastrokinetic Agents : Some derivatives exhibit potent in vivo gastric emptying activity (Kato et al., 1992).

  • Comparative Biological Activity : These compounds demonstrate biological activity comparable to or higher than some well-known antibiotics and antifungals (Imramovský et al., 2011).

  • Anticancer Potential : Nicosamide derivatives, related to this compound, show potential as anticancer agents (Tang et al., 2017).

  • Antidementia Activity : Derivatives such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine show potential as antidementia agents due to their anti-acetylcholinesterase activity (Sugimoto et al., 1990).

  • Bioanalytical Applications : There's an established method for quantifying a similar compound, 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, in mouse plasma and whole blood (Zalavadia, 2016).

  • Dopamine-D2 Binding Site Studies : [3H]eticlopride, a compound related to 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, is used for studying dopamine-D2 binding sites in the rat brain (Hall et al., 1985).

Safety And Hazards

The compound is classified as Eye Irritant 2 and Skin Sensitizer 1 . The safety information suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c16-13-5-3-12(4-6-13)15(19)17-10-9-11-1-7-14(18)8-2-11/h1-8,18H,9-10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLWJYCDAXUIBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194653
Record name Benzamide, p-chloro-N-(2-(p-hydroxyphenyl)ethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide

CAS RN

41859-57-8
Record name 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41859-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chlorobenzoyl)tyramine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, p-chloro-N-(2-(p-hydroxyphenyl)ethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Gonçalves, JJM Órfão, MFR Pereira - Applied Catalysis B: Environmental, 2013 - Elsevier
Two carbon materials (multi-walled carbon nanotubes, MWCNT, and activated carbon, AC) were investigated as ozonation catalysts for the mineralization of bezafibrate (BZF) in water. …
Number of citations: 58 www.sciencedirect.com
AG Gonçalves, JJM Órfão… - Environmental technology, 2015 - Taylor & Francis
Two catalysts containing ceria dispersed on the surface of multi-walled carbon nanotubes and activated carbon were investigated as ozonation catalysts for the mineralization of …
Number of citations: 15 www.tandfonline.com
CA Orge, MFR Pereira, JL Faria - … Nanotechnology, Monitoring & …, 2022 - Elsevier
The pseudo-first order rate constants of bezafibrate (BZF) degradation by photocatalytic ozonation (PCO) in the presence of commercial TiO 2 , P25, were studied under different …
Number of citations: 3 www.sciencedirect.com

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